molecular formula C20H17ClN4OS B4027778 2-(5-chlorothiophen-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide

2-(5-chlorothiophen-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide

Cat. No.: B4027778
M. Wt: 396.9 g/mol
InChI Key: FFFMJPOQTZYKPS-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiophene ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene and imidazole groups. Common synthetic routes include:

    Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Thiophene Introduction: The thiophene ring can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline.

    Imidazole Attachment: The imidazole moiety is typically introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the quinoline-thiophene intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and thiophene rings, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and Grignard reagents.

Major Products Formed

    Oxidation: Quinoline N-oxides and thiophene sulfoxides.

    Reduction: Reduced quinoline derivatives and imidazole hydrogenation products.

    Substitution: Various substituted quinoline, thiophene, and imidazole derivatives.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor and receptor modulator.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s unique structural features, including its aromatic rings and heterocyclic moieties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromothiophen-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide
  • 2-(5-methylthiophen-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide
  • 2-(5-ethoxythiophen-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide

Uniqueness

2-(5-chlorothiophen-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide is unique due to the presence of the chlorine atom on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This chlorine substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(3-imidazol-1-ylpropyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c21-19-7-6-18(27-19)17-12-15(14-4-1-2-5-16(14)24-17)20(26)23-8-3-10-25-11-9-22-13-25/h1-2,4-7,9,11-13H,3,8,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFMJPOQTZYKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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